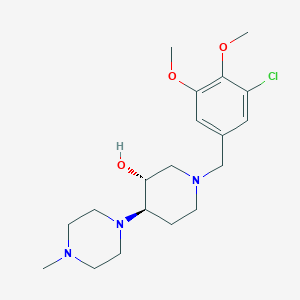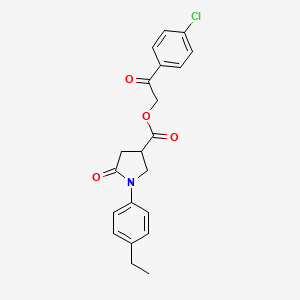![molecular formula C17H25NO2 B3986989 N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986989.png)
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, and anxiety disorders. It is a GABA analog that binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mechanism of Action
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of several neurotransmitters, including glutamate, norepinephrine, and substance P, which are involved in pain and anxiety pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This compound also reduces the release of several neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release leads to a reduction in pain and anxiety symptoms.
Advantages and Limitations for Lab Experiments
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a well-tolerated medication with a low risk of side effects. It has a high bioavailability and is rapidly absorbed after oral administration. However, this compound also has some limitations for lab experiments. It can be expensive to synthesize and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide. One area of research is the development of more effective and targeted medications for epilepsy, neuropathic pain, and anxiety disorders. Another area of research is the investigation of this compound's potential for treating other conditions, such as fibromyalgia and restless leg syndrome. Additionally, there is a need for further research on the long-term effects of this compound use and its potential for abuse or addiction.
Conclusion:
In conclusion, this compound is a medication used to treat epilepsy, neuropathic pain, and anxiety disorders. It is synthesized by reacting 3-isobutyl GABA with methylamine and then cyclizing the resulting intermediate with cyclohexanone. This compound binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which leads to a reduction in neurotransmitter release and a reduction in pain and anxiety symptoms. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more effective and targeted medications and the investigation of its potential for treating other conditions.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its effectiveness in treating epilepsy, neuropathic pain, and anxiety disorders. It has been shown to reduce the frequency of seizures in patients with epilepsy and improve pain relief in patients with neuropathic pain. This compound has also been found to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder.
properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-20-16-11-9-14(10-12-16)13(2)18-17(19)15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYJFQGZOLRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B3986913.png)


![4-(4-fluorophenyl)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidin-4-ol](/img/structure/B3986926.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-2-oxo-5-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986931.png)
![methyl 4-[(2-ethoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986944.png)

![6-[5-(3-chlorophenyl)-2-furyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986967.png)


![N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3986997.png)
![5-methyl-2-[3-(2-oxo-2-phenylethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986998.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B3987005.png)